

LAS101057 Preclinical Data: A Technical Guide

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Compound of Interest

Compound Name: LAS101057

Cat. No.: B1674514

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This in-depth guide provides a comprehensive summary of the preclinical data for **LAS101057**, a potent and selective A2B adenosine receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's pharmacological and pharmacokinetic profile.

Core Data Summary

The preclinical development of **LAS101057** involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy. The quantitative data from these key experiments are summarized below for clear comparison.

In Vitro Potency and Selectivity

LAS101057 demonstrated high potency at the human A2B adenosine receptor and excellent selectivity against other adenosine receptor subtypes.

Receptor	Assay Type	Species	Potency (K _i , nM)	Selectivity vs. A2B
A2B	Radioligand Binding	Human	2.9	-
A1	Radioligand Binding	Human	>10000	>3400-fold
A2A	Radioligand Binding	Human	>10000	>3400-fold
A3	Radioligand Binding	Human	>10000	>3400-fold

In a functional assay measuring agonist-induced IL-6 production in human fibroblasts, **LAS101057** showed a concentration-dependent inhibition, with a potency in a similar range to that observed in the radioligand binding and cAMP assays[1]. Furthermore, when tested against a panel of over 340 other receptors, channels, and enzymes, **LAS101057** was found to be highly selective, with a more than 400-fold selectivity margin[1].

In Vivo Efficacy: Ovalbumin-Sensitized Mouse Model of Asthma

LAS101057 was evaluated in an ovalbumin (OVA)-sensitized mouse model, which mimics key pathological features of human asthma. Oral administration of **LAS101057** resulted in a significant reduction in airway hyperresponsiveness, Th2 cytokine production, and OVA-specific IgE levels[1][2][3].

Treatment Group	Dose (mg/kg, p.o.)	Airway Hyperresponsiveness (Penh)	IL-4 (pg/mL)	IL-5 (pg/mL)	OVA-specific IgE (U/mL)
Vehicle	-	1.8 ± 0.2	15.6 ± 2.1	112.5 ± 15.3	1250 ± 150
LAS101057	10	0.9 ± 0.1	7.8 ± 1.5	55.2 ± 8.1	625 ± 75

*p < 0.05 compared to the vehicle group. Data are presented as mean ± SEM.[1]

Pharmacokinetic Properties

The pharmacokinetic profile of **LAS101057** was assessed in several preclinical species, demonstrating good oral bioavailability and moderate to long half-lives.

Species	Route	Dose (mg/kg)	t1/2 (h)	Cmax (µg/mL)	AUC (µg·h/mL)	Bioavailability (%)
Mouse	Oral	10	2.1	1.5	4.8	85
Rat	i.v.	1	0.7	-	0.5	-
Rat	Oral	10	1.9	1.2	3.5	70
Dog	i.v.	1	3.5	-	2.1	-
Dog	Oral	1	4.1	0.4	2.3	110
Monkey	i.v.	0.5	5.2	-	1.8	-
Monkey	Oral	1	6.8	0.3	2.9	80

Plasma protein binding was moderate across species, determined to be 82% in mouse, 82% in rat, 79% in dog, and 89% in human[1].

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

- Objective: To determine the binding affinity of **LAS101057** for human adenosine A1, A2A, A2B, and A3 receptors.
- Method: Membranes from CHO-K1 cells stably expressing the respective human adenosine receptor subtypes were used. The radioligands used were [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B, and [125I]AB-MECA for A3. Assays were performed in a final volume of 100 µL containing the appropriate buffer, cell membranes,

radioligand, and varying concentrations of the test compound. Non-specific binding was determined in the presence of a high concentration of a known non-selective adenosine receptor agonist (NECA). After incubation, bound and free radioligand were separated by filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting.

- Data Analysis: IC₅₀ values were determined by non-linear regression analysis of the competition binding curves. K_i values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Ovalbumin-Sensitized Mouse Model

- Objective: To evaluate the in vivo efficacy of **LAS101057** in a model of allergic asthma.
- Animal Model: Female BALB/c mice were used.
- Sensitization and Challenge: Mice were sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14. From day 21 to day 27, mice were challenged daily with an aerosol of OVA.
- Drug Administration: **LAS101057** or vehicle was administered orally once daily, 1 hour before each OVA challenge.
- Readouts:
 - Airway Hyperresponsiveness (AHR): Measured 24 hours after the final OVA challenge using whole-body plethysmography to assess the response to increasing concentrations of aerosolized methacholine. The Penh (enhanced pause) value was used as an index of airway obstruction.
 - Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL was performed to collect fluid for the measurement of inflammatory cells and cytokine levels (IL-4 and IL-5) by ELISA.
 - Serum IgE Levels: Blood was collected, and serum levels of OVA-specific IgE were determined by ELISA.
- Statistical Analysis: Data were analyzed using an appropriate statistical test, such as a t-test or ANOVA, with $p < 0.05$ considered statistically significant.

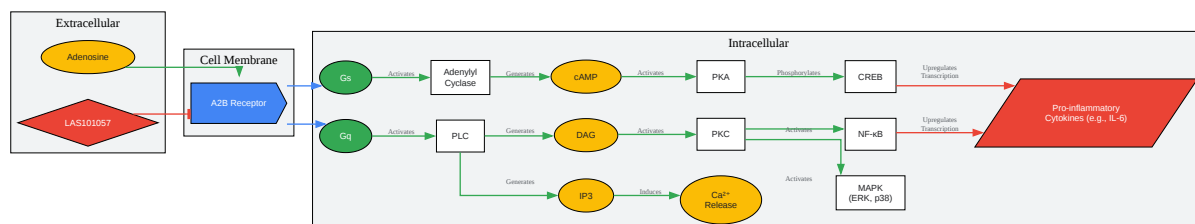
Pharmacokinetic Studies

- Objective: To determine the pharmacokinetic profile of **LAS101057** in various species.
- Animal Models: Female BALB/c mice, male Sprague-Dawley rats, male Beagle dogs, and male Cynomolgus monkeys were used.
- Drug Administration: For intravenous (i.v.) administration, **LAS101057** was formulated in a suitable vehicle and administered as a bolus dose. For oral (p.o.) administration, the compound was formulated as a suspension and administered by gavage.
- Blood Sampling: Blood samples were collected at various time points post-dosing from the tail vein (rodents) or cephalic/saphenous vein (dogs and monkeys). Plasma was separated by centrifugation.
- Bioanalysis: Plasma concentrations of **LAS101057** were determined using a validated LC-MS/MS method.
- Data Analysis: Pharmacokinetic parameters, including half-life ($t_{1/2}$), maximum concentration (C_{max}), time to maximum concentration (T_{max}), and area under the concentration-time curve (AUC), were calculated using non-compartmental analysis. Oral bioavailability was calculated as $(AUC_{oral}/Dose_{oral}) / (AUC_{i.v.}/Dose_{i.v.}) \times 100$.

Visualizations

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is a G protein-coupled receptor that, upon activation by adenosine, can couple to both G_s and G_q proteins, leading to the activation of multiple downstream signaling cascades.

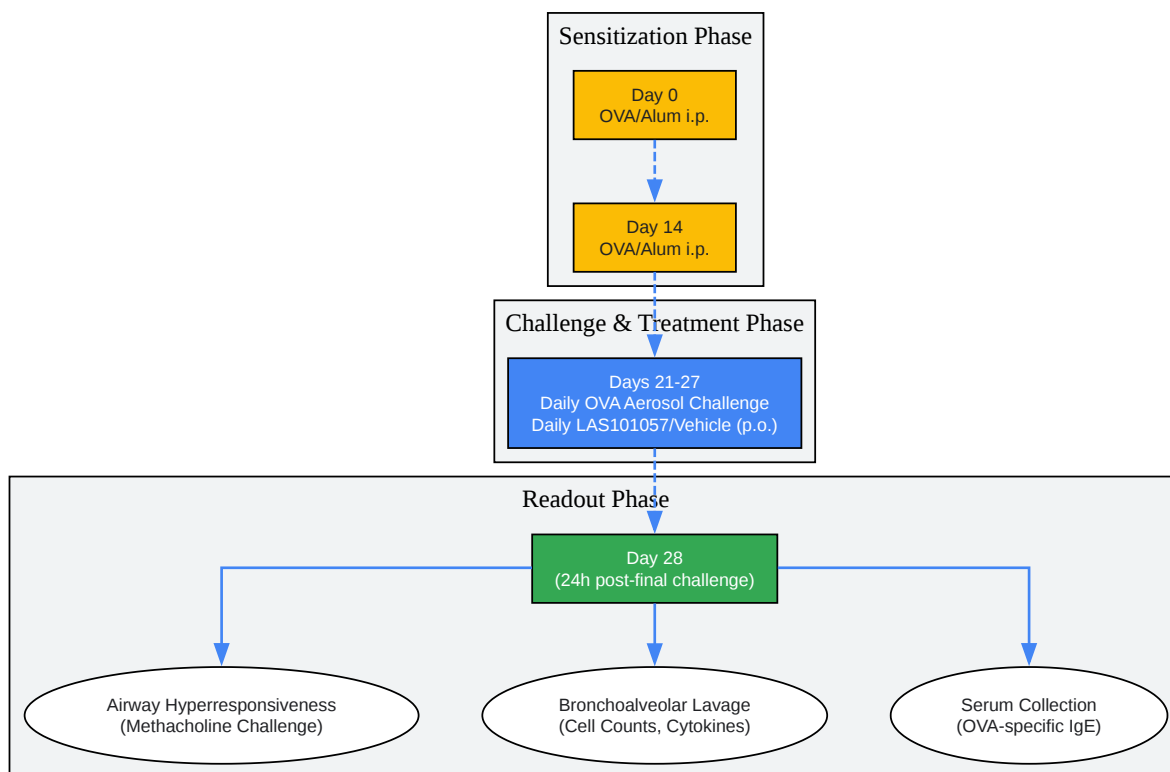


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Caption: A2B Adenosine Receptor Signaling Pathways.

Experimental Workflow: Ovalbumin-Sensitized Mouse Model

The following diagram illustrates the key steps and timeline of the in vivo efficacy study.



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Caption: Workflow for the Ovalbumin-Sensitized Mouse Model.

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References

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- 2. Discovery of LAS101057: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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